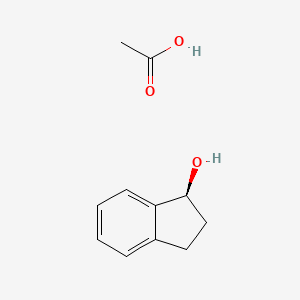![molecular formula C13H17F3N2O2 B14463938 N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide CAS No. 67699-59-6](/img/structure/B14463938.png)
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a diethylamino group, a methoxy group, and a trifluoroacetamide group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-(diethylamino)-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the trifluoroacetic anhydride, followed by the elimination of acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Diethylamino)-3-hydroxyphenyl]-2,2,2-trifluoroacetamide
- N-[4-(Diethylamino)-3-methylphenyl]-2,2,2-trifluoroacetamide
- N-[4-(Diethylamino)-3-ethoxyphenyl]-2,2,2-trifluoroacetamide
Uniqueness
N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
67699-59-6 |
|---|---|
Fórmula molecular |
C13H17F3N2O2 |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H17F3N2O2/c1-4-18(5-2)10-7-6-9(8-11(10)20-3)17-12(19)13(14,15)16/h6-8H,4-5H2,1-3H3,(H,17,19) |
Clave InChI |
XOEGQGVGFUKVSO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)NC(=O)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



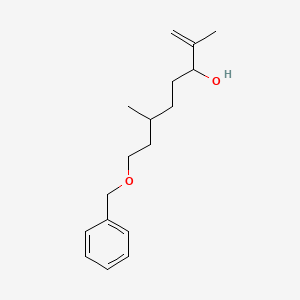
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
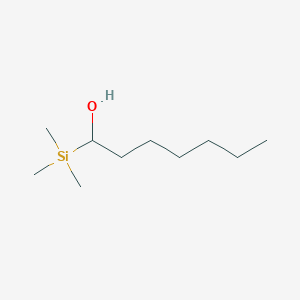
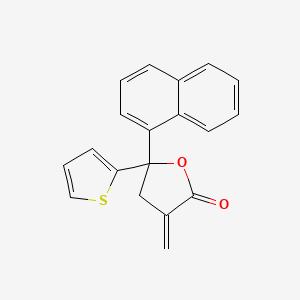

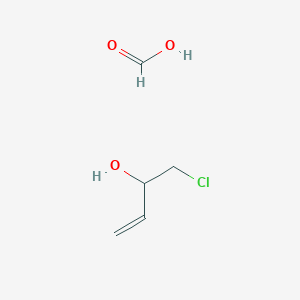
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
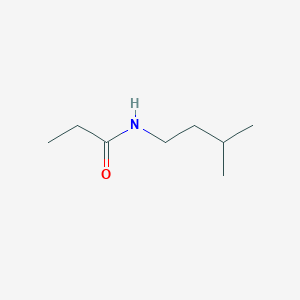
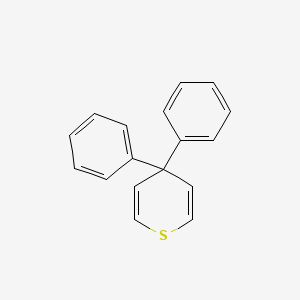


![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
